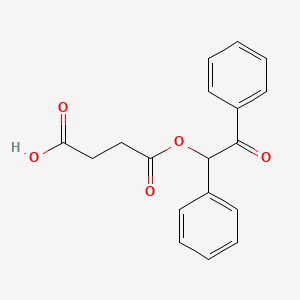
N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups would likely influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The acetamide group could potentially undergo hydrolysis to form acetic acid and an amine. The thioether group might be oxidized under certain conditions. The compound could also participate in various other reactions typical for imidazoles, phenyls, and acetamides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like acetamide could increase its solubility in polar solvents. The aromatic rings might contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- A study detailing the crystal structure of a related capsaicinoid, highlighting the geometric configuration and intermolecular interactions, provides insights into the design and synthesis of compounds with specific physical and chemical properties (Park et al., 1995).
- Research on chloroacetamide herbicides underscores the diverse applications of acetamide derivatives in agricultural settings. These compounds, including those structurally similar to the query, are utilized for their selective herbicidal activity, showcasing the chemical versatility of acetamide derivatives (Weisshaar & Böger, 1989).
Pharmacological Applications
- Synthesis and anticancer activities of imidazole-thioacetamide derivatives reveal potential therapeutic applications. These compounds exhibit significant anticancer activity against a range of tumor cell lines, suggesting the utility of such derivatives in developing novel anticancer agents (Duran & Demirayak, 2012).
- Another study investigates anticonvulsant activities of imidazole-acetamide derivatives, indicating their potential in treating seizure disorders. This research underscores the importance of structural modification in enhancing biological activity (Aktürk et al., 2002).
Chemical Synthesis and Characterization
- The synthesis of novel imidazole derivatives with specific substituents demonstrates the intricate chemical strategies employed in creating compounds with desired properties. Such studies are pivotal in expanding the chemical libraries for various scientific applications (Hossain et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-8-14(2)10-16(9-13)22-19(24)12-26-20-21-11-18(23-20)15-4-6-17(25-3)7-5-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXVAQHENAMASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
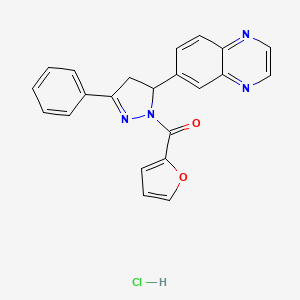
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)
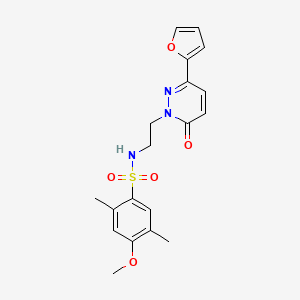

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)
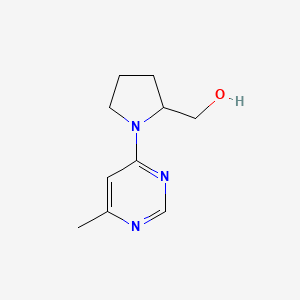
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2927068.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)
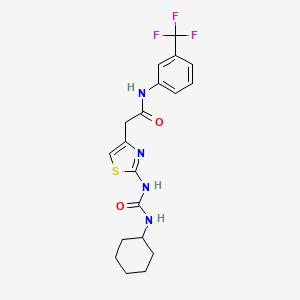
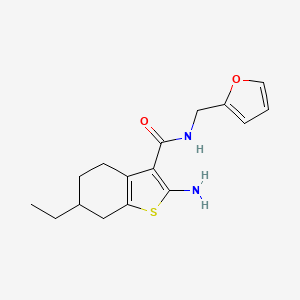
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)
